PG-SPI
Description
PG-SPI is an amphibian-derived acidic peptide structurally analogous to mammalian substance P (SP), first isolated and characterized in the mid-1990s . Unlike SP, which is a basic neuropeptide belonging to the tachykinin family, this compound exhibits unique acidic properties due to its distinct amino acid sequence. It is primarily studied for its interactions with tachykinin receptors (NK1, NK2, and NK3) and its potent biological effects on smooth muscle contraction, gastric acid secretion, and nociceptive pathways. This compound has been identified as a valuable tool for probing tachykinin receptor subtypes due to its divergent receptor activation profile compared to SP and other neurokinins .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
EPNPDEFFGLM |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
PG-SPI’s biological activities have been systematically compared to SP, neurokinin A (NKA), and neurokinin B (NKB) across in vitro and in vivo models. Key findings are summarized below:
Receptor Affinity and Selectivity
For example, in guinea pig trachea, this compound’s spasmogenic effect was 50-fold more potent than SP and was partially inhibited by the NK1 antagonist CP 96,345, suggesting NK1-mediated activity. However, in gastric acid secretion assays, this compound’s inhibition was strongly blocked by the NK2 antagonist MEN 10,376, highlighting its atypical receptor cross-reactivity .
Functional Potency
This compound’s enhanced potency in gastric models contrasts with its moderate activity in smooth muscle assays. This divergence underscores tissue-specific receptor expression and signaling pathways.
Structural and Functional Divergence
- Acidic vs.
Research Implications and Limitations
This compound’s unique receptor interaction profile challenges the classical classification of tachykinin receptors. Its dual NK1/NK2 activity provides insights into receptor crosstalk in gastrointestinal and respiratory systems. However, limitations include:
- Incomplete Receptor Mapping : The exact structural determinants of this compound’s dual affinity remain unresolved.
- Species-Specific Effects : Most data derive from rodent models; human receptor homology studies are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
